molecular formula C19H17ClN6O4 B2568401 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride CAS No. 1497287-42-9

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride

Cat. No.: B2568401
CAS No.: 1497287-42-9
M. Wt: 428.83
InChI Key: UIWPDMLJHHLDDL-UHFFFAOYSA-N
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Description

“4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1497287-42-9 . It has a molecular weight of 428.83 . The compound is solid in physical form and is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for the compound is 1S/C19H16N6O4.ClH/c1-2-7-19 (17 (28)29,11-5-3-10 (4-6-11)16 (26)27)8-12-9-22-15-13 (23-12)14 (20)24-18 (21)25-15;/h1,3-6,9H,7-8H2, (H,26,27) (H,28,29) (H4,20,21,22,24,25);1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 428.83 . The InChI code, which represents its molecular structure, is 1S/C19H16N6O4.ClH/c1-2-7-19 (17 (28)29,11-5-3-10 (4-6-11)16 (26)27)8-12-9-22-15-13 (23-12)14 (20)24-18 (21)25-15;/h1,3-6,9H,7-8H2, (H,26,27) (H,28,29) (H4,20,21,22,24,25);1H .

Scientific Research Applications

Biologically Active Compounds of Plants

Natural carboxylic acids derived from plants exhibit a range of biological activities. The study by Godlewska-Żyłkiewicz et al. (2020) highlights the antioxidant, antimicrobial, and cytotoxic activities of selected carboxylic acids. This work underscores the importance of structural differences in determining the bioactivity of these compounds, suggesting that similar structural analyses and bioactivity assessments could be pertinent to understanding the applications of complex molecules like 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride Godlewska-Żyłkiewicz et al., 2020.

Impact of Metals on Biologically Important Ligands

Lewandowski et al. (2005) conducted a review on how metals influence the electronic systems of biologically important molecules, such as carboxylic acids. This research can provide insights into how complex compounds interact with metals, potentially offering a framework for understanding how the compound could be studied or applied in contexts that involve metal interactions Lewandowski et al., 2005.

Sorption of Phenoxy Herbicides to Soil

Werner et al. (2012) reviewed the sorption of phenoxy herbicides, including 2,4-D, to various substrates. While not directly related to the specific compound , this review provides an example of how similar complex compounds might interact with environmental substrates, which could be relevant for environmental impact studies or degradation research Werner et al., 2012.

DNA Minor Groove Binders

Issar and Kakkar (2013) reviewed Hoechst 33258 and its analogues, known for binding to the minor groove of DNA. This review offers a perspective on the potential genetic or cellular biology applications of complex compounds, including their use in fluorescent staining and as tools for understanding DNA interactions Issar and Kakkar, 2013.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261 .

Properties

IUPAC Name

4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4.ClH/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPDMLJHHLDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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